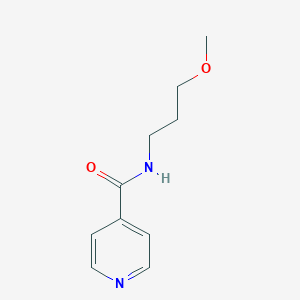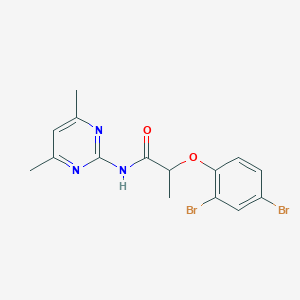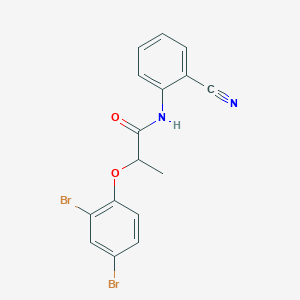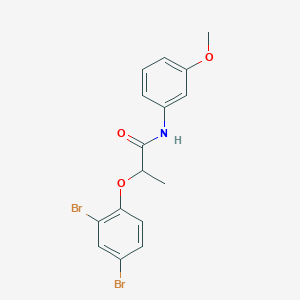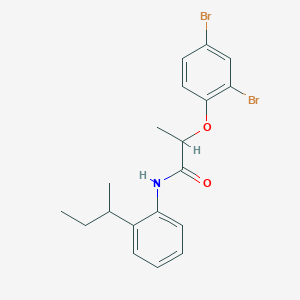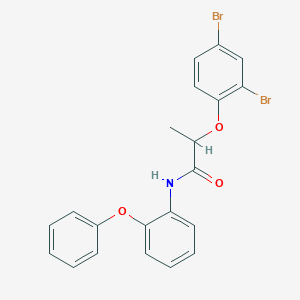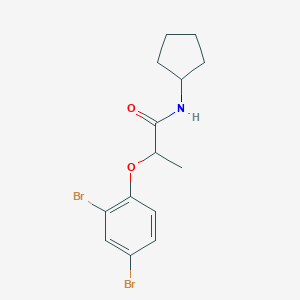
N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide, also known as BML-210, is a chemical compound that has been widely studied for its potential pharmaceutical applications. This compound belongs to the class of arylacetamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide has been extensively studied for its potential pharmaceutical applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been found to modulate the activity of ion channels in the nervous system, which may contribute to its analgesic and anticonvulsant effects.
Wirkmechanismus
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide is not fully understood, but it is believed to involve the inhibition of COX-2 and the modulation of ion channels in the nervous system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting the activity of COX-2, N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide may reduce inflammation and pain. N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide has also been found to modulate the activity of ion channels such as the voltage-gated potassium channel, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to have anticonvulsant effects in animal models of epilepsy. N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease, but further research is needed to determine its efficacy in these conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its biochemical and physiological effects. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also limitations to its use in lab experiments. N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide has low solubility in water, which may limit its use in certain assays. It is also important to note that the effects of N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide may vary depending on the experimental conditions, such as the dose and route of administration.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide. One area of interest is its potential use in the treatment of cancer. N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide has been found to inhibit the growth of cancer cells in vitro, but further research is needed to determine its efficacy in animal models and human clinical trials. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide has been found to have neuroprotective effects in animal models, but further research is needed to determine its efficacy in human clinical trials. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide and to optimize its synthesis and purification methods for use in lab experiments.
Synthesemethoden
The synthesis of N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide involves the reaction of 4-bromo-3-methylbenzoyl chloride with 1-naphthylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to yield N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide as a white solid. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.
Eigenschaften
Molekularformel |
C19H16BrNO |
|---|---|
Molekulargewicht |
354.2 g/mol |
IUPAC-Name |
N-(4-bromo-3-methylphenyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H16BrNO/c1-13-11-16(9-10-18(13)20)21-19(22)12-15-7-4-6-14-5-2-3-8-17(14)15/h2-11H,12H2,1H3,(H,21,22) |
InChI-Schlüssel |
RBIMGIDNYXNNAV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)Br |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



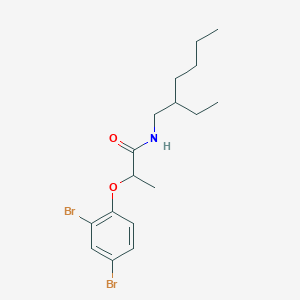

![2-(2,4-dibromophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B290762.png)
![4-[(2-Fluorobenzoyl)amino]-3-methylphenyl 2-fluorobenzoate](/img/structure/B290764.png)
